molecular formula C23H40 B083856 Heptadecylbenzene CAS No. 14752-75-1

Heptadecylbenzene

Cat. No. B083856
CAS RN: 14752-75-1
M. Wt: 316.6 g/mol
InChI Key: ZMPPFNHWXMJARX-UHFFFAOYSA-N
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Description

Heptadecylbenzene is a chemical compound with the molecular formula C23H40 . It is also known by other names such as 1-Phenylheptadecane and n-Heptadecylbenzene .


Synthesis Analysis

A paper titled “Synthesis and Properties of a Novel Bio-Based Branched Heptadecylbenzene Sulfonate Derived from Oleic Acid” discusses the synthesis of a surfactant related to Heptadecylbenzene . The surfactant, 4-(1-heptadecyl) benzene sodium sulfonate, was synthesized using a four-step route involving alkylation, decarboxylation, sulfonation, and neutralization .


Molecular Structure Analysis

The molecular structure of Heptadecylbenzene consists of a long hydrocarbon chain attached to a benzene ring . The exact structure can be confirmed by techniques such as infrared (IR) spectroscopy, electrospray ionization high resolution mass spectrometry (ESI HRMS), and 1H nuclear magnetic resonance (1H NMR) spectroscopy .


Physical And Chemical Properties Analysis

Heptadecylbenzene has a molecular weight of 316.5637 . It has a density of 0.9±0.1 g/cm3, a boiling point of 397.0±5.0 °C at 760 mmHg, and a flash point of 180.2±5.4 °C . It has no H bond acceptors or donors, and 16 freely rotating bonds .

Scientific Research Applications

Bio-Based Surfactants

Heptadecylbenzene has been used in the synthesis of bio-based surfactants . Specifically, a surfactant named 4-(1-heptadecyl) benzene sodium sulfonate (9ΦC17S) was synthesized using a four-step route involving alkylation, decarboxylation, sulfonation, and neutralization . These surfactants are gaining attention due to their renewable nature and excellent surface/interfacial properties .

Surface Behavior Analysis

The surfactant derived from Heptadecylbenzene demonstrated an excellent surface tension of 32.54 mN·m -1 at the critical micelle concentration (CMC) of 317.5 mg·L -1 . This property makes it useful in applications where control of surface tension is crucial, such as in detergents and emulsifiers.

Interfacial Tension Analysis

The surfactant also showed outstanding interfacial tension of 10 -2 mN·m -1 at 8.36×10 4 mg·L -1 with 8.48×10 4 mg·L -1 Na 2 CO 3 . This property is important in applications like oil recovery where reducing interfacial tension can help extract more oil from reservoirs.

Biodegradability

The surfactant derived from Heptadecylbenzene showed good biodegradability with an ultimate biodegradation score of 2.99 . This makes it an environmentally friendly option for various applications, reducing the environmental impact compared to non-biodegradable surfactants.

Wettability

The surfactant had good wettability with an air/water/solid contact angle ( \uE70D average ) of 63.08° for a 0.500 g·L -1 9φC17S solution . This property is crucial in many applications, including coating processes, adhesion, and in the performance of certain types of sensors.

Molecular Structure and Weight

Heptadecylbenzene has a molecular formula of C 23 H 40 and a molecular weight of 316.5637 . This information is fundamental to understanding its properties and potential applications in various fields of research.

properties

IUPAC Name

heptadecylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23-21-18-16-19-22-23/h16,18-19,21-22H,2-15,17,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPPFNHWXMJARX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065815
Record name Heptadecylbenzene
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Molecular Weight

316.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptadecylbenzene

CAS RN

14752-75-1
Record name Heptadecylbenzene
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Record name Heptadecylbenzene
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Record name Benzene, heptadecyl-
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Record name Heptadecylbenzene
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Record name Heptadecylbenzene
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Record name HEPTADECYLBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the relationship between the molecular structure of heptadecylbenzene and its ability to influence plant growth and ethylene production?

A1: Research suggests that lipids like heptadecylbenzene, classified as "oleanimins," can significantly impact plant growth and ethylene production. Specifically, heptadecylbenzene stimulates both respiration and auxin-induced cell elongation in pea stem sections []. Interestingly, this effect appears to be linked to the molecule's size. Lipids exceeding 20 Angstroms in length, like heptadecylbenzene, demonstrate this stimulatory effect, whereas shorter lipids do not []. While the exact mechanism remains unclear, the findings point towards a potential interaction with a regulatory membrane within the plant cells [].

Q2: How does the presence of a phenyl group in heptadecylbenzene affect its diffusion compared to linear alkanes?

A2: Studies using capillary flow techniques reveal that the phenyl group in heptadecylbenzene influences its diffusion in n-alkanes []. The diffusion constants of benzene and a series of alkylbenzenes, including heptadecylbenzene, were measured in various n-alkanes. The ratios of the diffusion constants were found to be independent of the specific solvent used []. These results align with diffusion models that represent alkylbenzenes as "lollipops," where the phenyl ring acts as the "candy" and the alkyl chain as the "handle" []. This suggests that the presence and orientation of the phenyl group impact the molecule's movement within a solvent.

Q3: Can you elaborate on the energy transfer mechanisms observed in gamma-irradiated heptadecylbenzene and what they reveal about its molecular interactions?

A3: Gamma-radiolysis studies on heptadecylbenzene provide insights into inter- and intramolecular energy transfer processes []. The research examined hydrogen production and radical formation in irradiated n-alkylbenzenes, including heptadecylbenzene []. The findings indicate that the phenyl group in these molecules acts as a protective barrier for the alkyl chain, reducing both hydrogen and radical formation []. This protective effect is attributed to energy transfer, with a higher probability of energy transfer from the alkyl chain to the phenyl group than direct bond dissociation []. This research highlights the important role of the phenyl group in mediating energy transfer within the molecule.

Q4: What are the implications of the melting temperature behavior of heptadecylbenzene under high pressure?

A4: High-pressure studies on heptadecylbenzene provide insights into its solid-liquid phase transitions. Research utilizing a high-pressure microscope examined the melting temperatures of various n-alkylbenzenes, including heptadecylbenzene, under pressures up to 100 MPa []. This study allowed for the identification of both stable and metastable solid phases. The results revealed that the melting temperature of the stable solid phase of heptadecylbenzene increases with increasing pressure, a trend observed for other n-alkylbenzenes as well []. This information is valuable for understanding the behavior of heptadecylbenzene in systems under high pressure.

Q5: Are there any studies exploring the potential use of heptadecylbenzene derivatives in specific applications?

A5: While much of the research on heptadecylbenzene focuses on its fundamental properties, there's growing interest in its derivatives for potential applications. One study explored the synthesis and properties of a novel bio-based branched heptadecylbenzene sulfonate derived from oleic acid []. This research highlights the possibility of utilizing heptadecylbenzene as a starting material for developing new compounds with potentially useful properties.

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